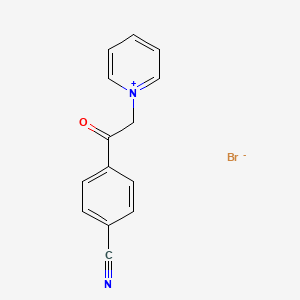
2-(piperidin-4-yl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(piperidin-4-yl)benzene-1,4-diol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a phenyl group substituted with two hydroxyl groups at the 2 and 5 positions. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(piperidin-4-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of piperidine derivatives often involves continuous flow reactions and microwave irradiation techniques to enhance reaction efficiency and scalability. For example, the continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反应分析
Types of Reactions: 2-(piperidin-4-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2-(piperidin-4-yl)benzene-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 2-(piperidin-4-yl)benzene-1,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as NF-κB, PI3K/Akt, and MAPK, which are involved in cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Piperine: A piperidine alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Pyridine: A six-membered nitrogen-containing heterocycle with significant biological activities.
Dihydropyridine: A derivative of pyridine with antihypertensive and anti-cancer properties.
Uniqueness: 2-(piperidin-4-yl)benzene-1,4-diol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups provide additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-piperidin-4-ylbenzene-1,4-diol |
InChI |
InChI=1S/C11H15NO2/c13-9-1-2-11(14)10(7-9)8-3-5-12-6-4-8/h1-2,7-8,12-14H,3-6H2 |
InChI 键 |
TURXBUDJKYQQGX-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-{[3-(2-Benzyloxy-5-methylphenyl)-3-phenylpropyl]isopropylamino}-1-phenylpropyl)-4-methylphenol](/img/structure/B8555555.png)






![1-[3-(2-Hydroxyethyl)phenyl]-2-imidazolidinone](/img/structure/B8555605.png)
![[3,5-Bis(benzyloxy)phenyl]acetic acid](/img/structure/B8555612.png)
![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-5-phenyl-,ethyl ester](/img/structure/B8555636.png)

![Ethyl 4-amino-2-bromo-6-methyl-3-(3-methylphenyl)thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8555644.png)
![6-Methyl-5-(4-nitrophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B8555657.png)

